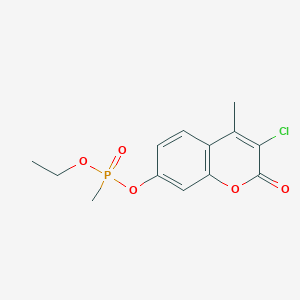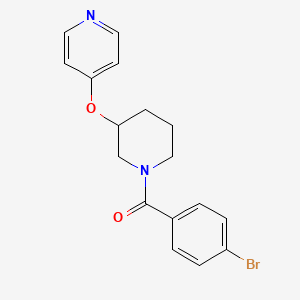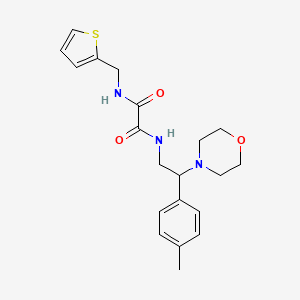
2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine” is an organic compound with the molecular formula C10H6Cl2FN3 . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine can be synthesized by a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .Molecular Structure Analysis
The molecular structure of “2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine” consists of a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The pyrimidine ring is substituted with two chlorine atoms, a fluorophenyl group, and an amine group .Chemical Reactions Analysis
While specific chemical reactions involving “2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine” are not available, similar compounds have been used in various chemical reactions. For example, 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine can be synthesized by a Suzuki coupling reaction .Physical And Chemical Properties Analysis
The compound “2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine” has a molecular weight of 258.08 . The predicted boiling point is 397.1±37.0 °C, and the predicted density is 1.517±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Anticancer Properties
2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis, making it a candidate for further investigation as a potential chemotherapeutic agent .
Kinase Inhibitors
This compound has been explored as a scaffold for designing kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications. Researchers have synthesized derivatives of 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine to target specific kinases involved in diseases such as cancer and inflammation .
Anti-Inflammatory Activity
Studies have indicated that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific enzymes or receptors. Further investigations are needed to elucidate its mechanism of action and potential clinical applications .
Analgesic Effects
In animal models, 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine has demonstrated analgesic effects. Researchers have observed reduced pain responses in experimental settings. However, more research is required to understand its precise analgesic mechanisms and potential use in pain management .
Antiviral Activity
Preliminary studies suggest that this compound may exhibit antiviral activity against certain viruses. Researchers have explored its effects on viral replication and entry processes. While promising, further investigations are necessary to validate its efficacy and safety .
Drug Development
Due to its unique chemical structure, 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine serves as a valuable building block for medicinal chemistry. Scientists have used it as a starting point to synthesize novel compounds with diverse pharmacological activities. These derivatives may target specific biological pathways or receptors, making them potential candidates for drug development .
Propiedades
IUPAC Name |
2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FN3/c11-8-5-14-10(12)16-9(8)15-7-3-1-6(13)2-4-7/h1-5H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRSOMKUVTXYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2631582.png)



![2-(2-Furyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2631588.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2631589.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2631594.png)


methanone](/img/structure/B2631600.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2631602.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2631603.png)